molecular formula C4H6Br3NO2 B14512413 1,1,2-Tribromo-2-methyl-1-nitropropane CAS No. 62545-17-9

1,1,2-Tribromo-2-methyl-1-nitropropane

Cat. No.: B14512413
CAS No.: 62545-17-9
M. Wt: 339.81 g/mol
InChI Key: IWNGEGVSUYAMQL-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-2-methyl-1-nitropropane is an organic compound with the molecular formula C₄H₇Br₃NO₂ It is characterized by the presence of three bromine atoms, a nitro group, and a methyl group attached to a propane backbone

Preparation Methods

The synthesis of 1,1,2-Tribromo-2-methyl-1-nitropropane typically involves the bromination of 2-methyl-1-nitropropane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

1,1,2-Tribromo-2-methyl-1-nitropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2-Tribromo-2-methyl-1-nitropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-Tribromo-2-methyl-1-nitropropane involves its interaction with various molecular targets. The bromine atoms and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

62545-17-9

Molecular Formula

C4H6Br3NO2

Molecular Weight

339.81 g/mol

IUPAC Name

1,1,2-tribromo-2-methyl-1-nitropropane

InChI

InChI=1S/C4H6Br3NO2/c1-3(2,5)4(6,7)8(9)10/h1-2H3

InChI Key

IWNGEGVSUYAMQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C([N+](=O)[O-])(Br)Br)Br

Origin of Product

United States

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